Pentacosyl docosanoate
Description
Pentacosyl docosanoate is a long-chain ester formed by the esterification of docosanoic acid (a C22 saturated fatty acid, also known as behenic acid) with pentacosanol (a C25 aliphatic alcohol). This compound is classified as a wax ester due to its hydrophobic properties and high molecular weight. It has been identified as a phytochemical in plant species such as C. arundinaceum, where it coexists with other bioactive compounds like stigmasterol, stigmasterol-β-D-glucopyranoside, and fatty acids .
Properties
CAS No. |
137732-44-6 |
|---|---|
Molecular Formula |
C47H94O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
pentacosyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44-46-49-47(48)45-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |
InChI Key |
HSXVHAPZNKZODX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosyl docosanoate can be synthesized through the esterification of pentacosanol and docosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of docosenoic acid to produce docosanoic acid, followed by esterification with pentacosanol. The process may be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Pentacosyl docosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentacosanol and docosanoic acid.
Oxidation: The ester can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentacosanol and docosanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Pentacosyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a biomarker.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of pentacosyl docosanoate involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of active ingredients .
Comparison with Similar Compounds
Structural Analogues in the Docosanoate Ester Family
Docosanoate esters vary based on the alcohol moiety attached to the C22 fatty acid. Key analogues include:
Key Observations :
- Longer chains (e.g., C25 in this compound) enhance lipophilicity, which may improve interaction with biological membranes but reduce aqueous solubility.
- Despite structural similarities, biological activity data for this compound remain scarce compared to its analogues.
Comparison with Pentacosyl Heptacosanoate
Pentacosyl heptacosanoate (C25 alcohol + C27 fatty acid) is a structurally related wax ester with documented insecticidal properties. Studies on Dolichandra cynanchoides demonstrate its potency against lepidopteran pests:
Key Differences :
- Chain Length: Pentacosyl heptacosanoate has a longer fatty acid chain (C27 vs. C22 in this compound), which may enhance insecticidal efficacy by improving cuticle penetration.
- Bioactivity Gap: No direct data exist for this compound’s insecticidal activity, highlighting a critical research gap.
Functional Comparison with Aromatic Esters
Pentacosyl dihydro-p-coumarate, a benzenoid compound from G. robusta leaves, shares the pentacosyl alcohol group but differs in the aromatic acid moiety .
| Property | This compound | Pentacosyl Dihydro-p-Coumarate |
|---|---|---|
| Acid Type | Aliphatic (C22) | Aromatic (dihydro-p-coumaric) |
| Polarity | Low | Moderate (due to phenolic groups) |
| Reported Bioactivity | None | Antioxidant (inferred from structure) |
Implications :
- Aromatic esters may exhibit antioxidant or UV-protective roles, whereas aliphatic esters like this compound likely serve as structural lipids or storage molecules.
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